molecular formula C17H20Cl2N4O3S B2599745 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946271-42-7

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No. B2599745
CAS RN: 946271-42-7
M. Wt: 431.33
InChI Key: MOAHOLAWCJVARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 belongs to a class of drugs known as selective phosphodiesterase 2A (PDE2A) inhibitors, which work by increasing the levels of cyclic nucleotides in the brain, leading to improved cognitive function.

Scientific Research Applications

  • Vasodilation Properties : Pyrimidine derivatives, including those with a piperazine ring, have been identified as hypotensives, acting through direct vasodilation (McCcall et al., 1983).

  • Antimicrobial Activities : Some pyrimidine derivatives demonstrate significant antimicrobial activities. For example, various triazole derivatives, which may include piperazine rings, have been found to possess moderate to good activities against microorganisms (Bektaş et al., 2007).

  • Antibacterial and Antifungal Properties : Certain Schiff base derivatives of sulfamerazine, which is structurally related to pyrimidine compounds, have shown potent antibacterial and antifungal activity. These findings are supported by molecular modeling studies (Othman et al., 2019).

  • Antioxidant and Anticholinesterase Activities : A study on sulfonyl hydrazones and piperidine derivatives indicates potential antioxidant capacity and anticholinesterase activity. This highlights the therapeutic potential of such compounds in oxidative stress-related and neurological disorders (Karaman et al., 2016).

  • Antiemetic and Other Pharmacological Properties : 4-piperazinopyrimidines have been synthesized and evaluated for their pharmacological profile, showing properties such as antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).

  • Estrogen Receptor Binding and Anti-proliferative Activities : Pyrimidine-piperazine derivatives have been synthesized and tested for their binding affinity to estrogen receptors, showing potential anti-proliferative activities against certain cancer cell lines (Parveen et al., 2017).

  • Antibacterial and Antifungal Screening : Synthesized piperazine derivatives have demonstrated moderate antibacterial and antifungal activities, indicating their potential in combating various pathogens (J.V.Guna et al., 2009).

  • Interactions with Carbonic Anhydrase Enzymes : Sulfamates incorporating piperazinyl-ureido moieties have been studied for their inhibitory activity against several isoforms of carbonic anhydrase, an enzyme relevant in various physiological processes (Congiu et al., 2015).

properties

IUPAC Name

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-10-13(18)4-5-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHOLAWCJVARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

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